molecular formula C11H9F B13155639 1-(1-Ethynylcyclopropyl)-3-fluorobenzene

1-(1-Ethynylcyclopropyl)-3-fluorobenzene

Cat. No.: B13155639
M. Wt: 160.19 g/mol
InChI Key: RXVOOWWQMIHTBT-UHFFFAOYSA-N
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Description

1-(1-Ethynylcyclopropyl)-3-fluorobenzene is an organic compound that belongs to the family of cyclopropylbenzenes It is characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group and a fluorine atom substituting the hydrogen atoms on the cyclopropyl and benzene rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethynylcyclopropyl)-3-fluorobenzene typically involves the reaction of 1-cyclopropylbenzene with ethynylating agents under specific conditions. One common method is the reaction of 1-cyclopropylbenzene with acetylene in the presence of a copper catalyst, which facilitates the substitution of a hydrogen atom on the cyclopropyl group with an ethynyl group . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethynylcyclopropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form cyclopropyl derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of cyclopropyl derivatives with reduced ethynyl groups.

    Substitution: Formation of substituted benzene derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-(1-Ethynylcyclopropyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and

Properties

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

1-(1-ethynylcyclopropyl)-3-fluorobenzene

InChI

InChI=1S/C11H9F/c1-2-11(6-7-11)9-4-3-5-10(12)8-9/h1,3-5,8H,6-7H2

InChI Key

RXVOOWWQMIHTBT-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)C2=CC(=CC=C2)F

Origin of Product

United States

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